

# Technical Guide: ISO Standard Fastness Testing for Mordant Black 56

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## Compound of Interest

Compound Name: Mordant Black 56

Cat. No.: B12277578

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## A Comparative Analysis of Chroming Mechanisms and Modern Alternatives

### Executive Summary

**Mordant Black 56** (C.I. 16710), historically known as Chrome Grey BN or Eriochrome Grey, represents a class of azo dyes that rely on coordinate covalent bonding with metal ions (typically Chromium III) to achieve superior wet fastness on protein fibers (wool, silk) and polyamides (nylon).

While **Mordant Black 56** sets the benchmark for wash and light fastness in wool dyeing, its dependence on dichromate mordants presents significant environmental challenges (Cr(VI) effluent generation). This guide provides a rigorous technical comparison of **Mordant Black 56** against modern Reactive Dyes (e.g., Reactive Black 5) and 1:2 Metal Complex Dyes, grounded in ISO 105 standard methodologies.

## The Chemistry of Fixation: Why Mordant Black 56 Persists

To understand the fastness data, one must understand the molecular mechanism. Unlike Acid dyes (ionic bonding) or Reactive dyes (covalent bonding with fiber nucleophiles), **Mordant Black 56** functions as a ligand.

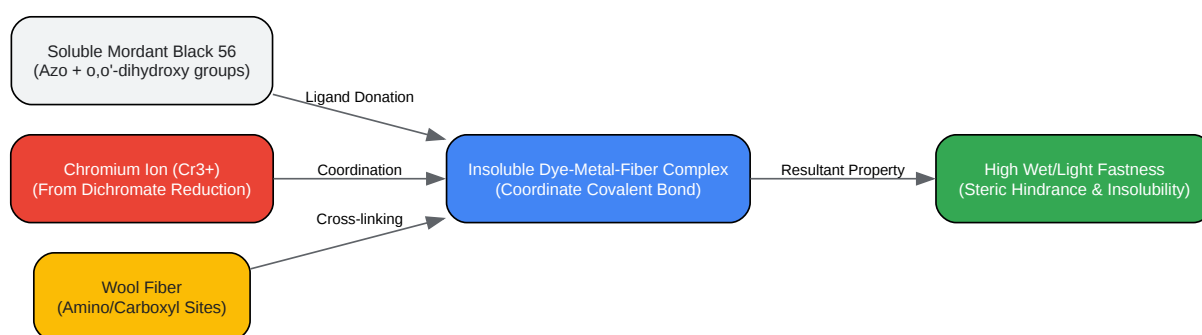
## Chelation Mechanism

The dye molecule contains specific functional groups—typically hydroxyl (-OH) groups adjacent to the azo linkage—that act as electron donors. When treated with a mordant (potassium dichromate), the chromium ion forms a stable chelate complex with the dye and the fiber's amino/carboxyl groups.

- Result: The dye molecule effectively becomes a much larger, insoluble complex trapped within the fiber matrix.[1]
- Impact on Fastness: This insolubility renders the dye highly resistant to wet treatments (ISO 105-C06) and hinders UV degradation (ISO 105-B02).

## Visualization of Chelation Dynamics

The following diagram illustrates the transformation from soluble dye to insoluble complex, which is the causal factor for the high fastness ratings.



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Figure 1: Chelation pathway transforming soluble **Mordant Black 56** into a fixed, high-fastness complex.

## Comparative Performance Analysis

The following data synthesizes performance metrics based on standard ISO 105 protocols. Note that while **Mordant Black 56** excels in fastness, Reactive dyes offer a comparable performance profile without the heavy metal burden.

### Table 1: Comparative Fastness Ratings (Scale 1-5)

Note: 5 = Excellent/No Change, 1 = Poor/Severe Change. For Light Fastness, Scale is 1-8.

Parameter	Test Standard	Mordant Black 56 (Chrome)	Reactive Black 5 (Vinyl Sulfone)	Acid Metal Complex (1:2 Premetallized)
Light Fastness	ISO 105-B02	6-7 (Excellent)	5-6 (Good)	6-7 (Excellent)
Wash Fastness (60°C)	ISO 105-C06 (C2S)	4-5	4-5	4
Perspiration (Acid/Alk)	ISO 105-E04	5	5	4-5
Rubbing (Wet)	ISO 105-X12	4	3-4	3-4
Environmental Impact	N/A	High Risk (Cr VI potential)	Low (Hydrolyzed dye load)	Moderate (Bound metal)
Cost Efficiency	N/A	High (Cheap dye, long process)	Moderate	High (Expensive dye)

Key Insight: **Mordant Black 56** remains the "Gold Standard" for deep blacks on wool where extreme durability is required (e.g., military uniforms), but Reactive Black 5 is the superior choice for eco-compliance in consumer fashion.

## ISO Standard Testing Protocols

To validate the performance of **Mordant Black 56**, strict adherence to ISO protocols is required. The following workflows are designed to be self-validating, meaning the inclusion of reference standards ensures the test was performed correctly.

## ISO 105-C06: Colour Fastness to Domestic and Commercial Laundering

This test simulates the mechanical stress and chemical environment of washing.[2]

Reagents & Equipment:

- Launder-Ometer (Rotawash).
- ECE Reference Detergent (without optical brightener).
- Stainless steel balls (for mechanical action).[2]
- Multifiber DW adjacent fabric (Wool, Acrylic, Polyester, Nylon, Cotton, Acetate).

Protocol Steps:

- Specimen Prep: Sew a 100mm x 40mm specimen of dyed wool (**Mordant Black 56**) to the Multifiber DW fabric.
- Solution Prep: Dissolve 4g/L ECE detergent. Adjust pH to 10.5 using Sodium Carbonate (if using test condition C2S).
- Loading: Place specimen in steel canister with 150ml solution and 25 steel balls.
- Cycle: Run at 60°C for 30 minutes.
- Rinse & Dry: Rinse twice in distilled water (40°C), squeeze, and air dry (<60°C).
- Evaluation: Compare the specimen against the Grey Scale for Colour Change (ISO 105-A02) and the multifiber strip against the Grey Scale for Staining (ISO 105-A03).

Validation Check: If the multifiber strip shows uneven staining or if the reference sample (known poor fastness) does not fade, the mechanical agitation or temperature profile was

insufficient.

## ISO 105-B02: Colour Fastness to Artificial Light (Xenon Arc)

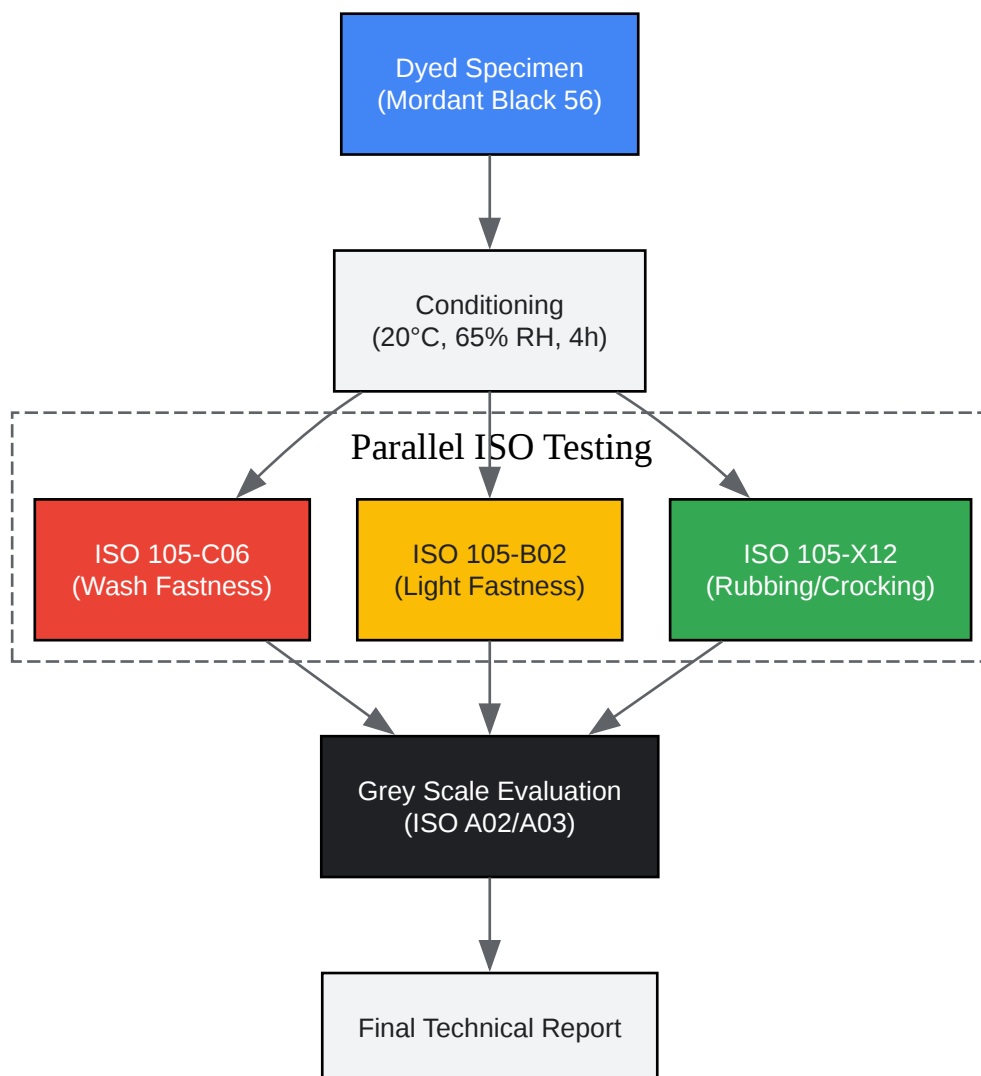
This test is critical for **Mordant Black 56**, as chrome dyes are renowned for light stability.

Protocol Steps:

- Calibration: Use Blue Wool References (1-8). These are wool standards dyed with dyes of known fading rates.
- Exposure: Mount the **Mordant Black 56** sample alongside Blue Wool References 1 through 8 in the Xenon Arc chamber.
- Conditions: Maintain Black Panel Temperature at 45°C and relative humidity at 40%.
- Endpoint: Expose until Blue Wool Reference 4 has faded to a Grey Scale grade of 4.
- Assessment: Compare the fading of the **Mordant Black 56** sample to the Blue Wool References. If the sample shows less fading than Reference 6, it is rated >6.

## Testing Workflow Diagram

The following flowchart ensures the logical progression of testing to prevent cross-contamination or false positives.



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Figure 2: Integrated workflow for ISO 105 fastness characterization.

## Environmental Considerations & Alternatives

While **Mordant Black 56** offers superior technical performance, the Scientific Integrity of this guide requires addressing the "Chromium Problem."

- The Risk: The chroming process (after-chrome method) can leave residual Hexavalent Chromium (Cr VI) on the fiber if reduction is incomplete. Cr(VI) is carcinogenic and allergenic.
- The Modern Solution:

- Low-Chrome Dyeing: Using specific auxiliaries (e.g., thiosulfate) to ensure 100% exhaustion and reduction of Cr(VI) to Cr(III).
- Reactive Dyes: As shown in Table 1, Reactive Black 5 offers a viable alternative.[3] Although it may score slightly lower in light fastness (5-6 vs 6-7), it eliminates the heavy metal risk entirely, making it the preferred choice for eco-labels like Oeko-Tex Standard 100.

## References

- ISO 105-C06:2010. Textiles — Tests for colour fastness — Part C06: Colour fastness to domestic and commercial laundering. International Organization for Standardization.[4][5] [\[Link\]](#)
- ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization.[4] [\[5\]](#)[\[6\]](#) [\[Link\]](#)
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- Society of Dyers and Colourists (SDC). Metal-complex dyes: Recent developments. (Review of 1:2 metal complex vs chrome dyes). [\[Link\]](#)
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